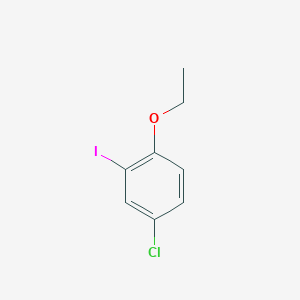
4-Chloro-1-ethoxy-2-iodo-benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-1-ethoxy-2-iodo-benzene is an organic compound with the molecular formula C8H8ClIO and a molar mass of 282.51 g/mol It is a derivative of benzene, characterized by the presence of chloro, ethoxy, and iodo substituents on the aromatic ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1-ethoxy-2-iodo-benzene typically involves electrophilic aromatic substitution reactions. One common method is the iodination of 4-chloro-1-ethoxy-benzene using iodine and a suitable oxidizing agent . The reaction conditions often require a solvent such as acetic acid and a catalyst like sulfuric acid to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. Microreactor systems, which provide high mass and heat transfer, can be employed to carry out the halogenation reactions at controlled temperatures .
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-1-ethoxy-2-iodo-benzene undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in further substitution reactions, such as nitration and sulfonation.
Oxidation and Reduction: It can be oxidized to form corresponding quinones or reduced to form dehalogenated products.
Coupling Reactions: It serves as a substrate in Suzuki–Miyaura and Sonogashira coupling reactions, forming carbon-carbon bonds with other aromatic or aliphatic compounds
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.
Catalysts: Palladium catalysts for coupling reactions.
Major Products
The major products formed from these reactions include substituted benzene derivatives, quinones, and coupled aromatic compounds .
Aplicaciones Científicas De Investigación
4-Chloro-1-ethoxy-2-iodo-benzene has several applications in scientific research:
Biology: The compound can be used in the development of radiolabeled molecules for imaging studies.
Industry: It is utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 4-Chloro-1-ethoxy-2-iodo-benzene in chemical reactions involves the formation of reactive intermediates, such as benzenonium ions, during electrophilic aromatic substitution In coupling reactions, the compound undergoes oxidative addition and transmetalation steps, leading to the formation of new carbon-carbon bonds .
Comparación Con Compuestos Similares
Similar Compounds
- 4-Chloro-1-ethoxy-2-bromo-benzene
- 4-Chloro-1-ethoxy-2-fluoro-benzene
- 4-Chloro-1-ethoxy-2-nitro-benzene
Uniqueness
4-Chloro-1-ethoxy-2-iodo-benzene is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to other halogenated derivatives. The iodine substituent makes the compound more reactive in coupling reactions and provides opportunities for the synthesis of complex molecules .
Propiedades
Fórmula molecular |
C8H8ClIO |
|---|---|
Peso molecular |
282.50 g/mol |
Nombre IUPAC |
4-chloro-1-ethoxy-2-iodobenzene |
InChI |
InChI=1S/C8H8ClIO/c1-2-11-8-4-3-6(9)5-7(8)10/h3-5H,2H2,1H3 |
Clave InChI |
NZBRIIXMPOBTHU-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(C=C(C=C1)Cl)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



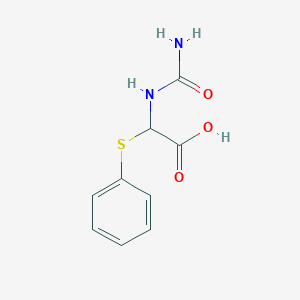
![1,5-Dioxaspiro[5.11]heptadecane](/img/structure/B14759466.png)
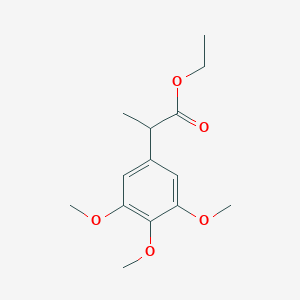
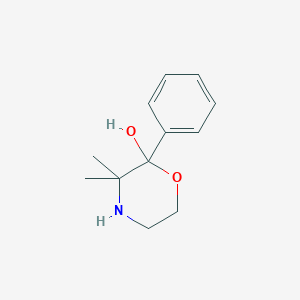
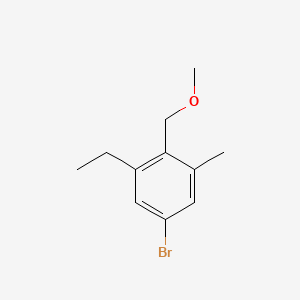
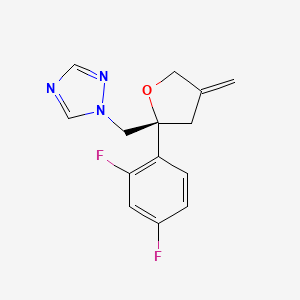
![(E)-3-[1-ethyl-3-(4-fluorophenyl)indol-2-yl]prop-2-enal](/img/structure/B14759487.png)
![Ethanone, 2-[3-butyl-4-(1,1-dimethylethyl)-2(3H)-thiazolylidene]-1-(5-chloro-2-methoxyphenyl)-, (2Z)-](/img/structure/B14759491.png)

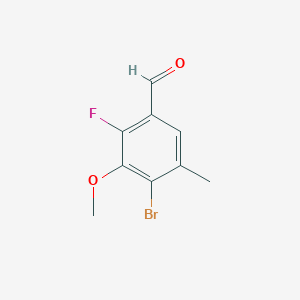
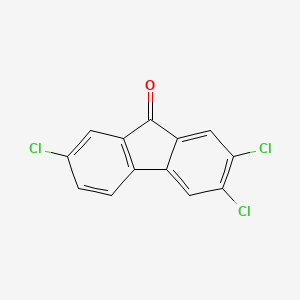
![Benzofuro[2,3-f]quinoline](/img/structure/B14759515.png)

